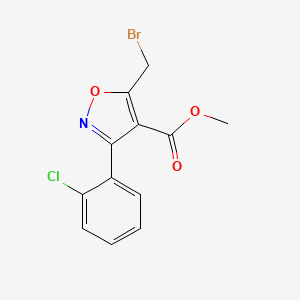
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a bromomethyl group, a chlorophenyl group, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the oxazole ring, followed by the introduction of the bromomethyl and chlorophenyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The chlorophenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for coupling reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted oxazole derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
作用机制
The mechanism of action of Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl and chlorophenyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The oxazole ring may also play a role in stabilizing these interactions and enhancing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
Similar compounds include other oxazole derivatives with different substituents, such as:
- Methyl 5-(chloromethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate
- Methyl 5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole-4-carboxylate
- Methyl 5-(bromomethyl)-3-(2-fluorophenyl)-1,2-oxazole-4-carboxylate
Uniqueness
What sets Methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of both bromomethyl and chlorophenyl groups allows for versatile reactivity and potential interactions with a wide range of molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C12H9BrClNO3 |
|---|---|
分子量 |
330.56 g/mol |
IUPAC 名称 |
methyl 5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-17-12(16)10-9(6-13)18-15-11(10)7-4-2-3-5-8(7)14/h2-5H,6H2,1H3 |
InChI 键 |
VUNUUQQZWPCQFI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2Cl)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)
![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
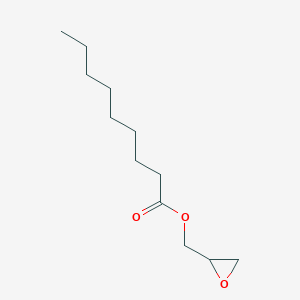
![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
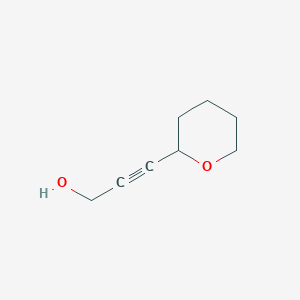
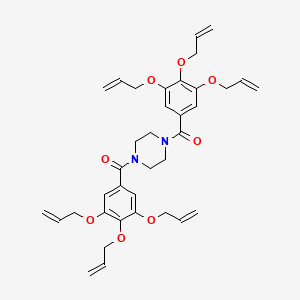
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
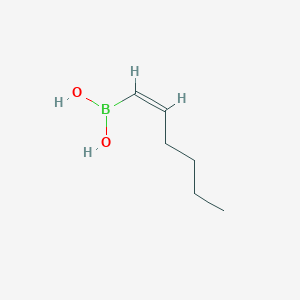
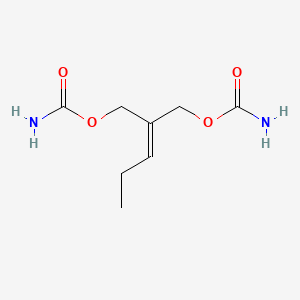


![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)

